Methyl 3-(methylthio)propionate

Catalog No.
S773345
CAS No.
13532-18-8
M.F
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(methylthio)propionate

CAS Number

13532-18-8

Product Name

Methyl 3-(methylthio)propionate

IUPAC Name

methyl 3-methylsulfanylpropanoate

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3

InChI Key

DMMJVMYCBULSIS-UHFFFAOYSA-N

SMILES

COC(=O)CCSC

Solubility

very slightly soluble in water, soluble in alcohol

Canonical SMILES

COC(=O)CCSC

Contribution to Flavor Profile:

  • Studies have identified Methyl 3-(methylthio)propionate as the major ester contributing to the flavor profile of fresh-cut pineapple juices. This finding suggests its potential role in flavor research and development, particularly for products aiming to replicate or enhance pineapple flavors.

Use as a Precursor in Chemical Synthesis:

  • Researchers have utilized Methyl 3-(methylthio)propionate as a precursor to synthesize other chemical compounds of interest. For example, it has been used to prepare 3-methiolpropionate (MMPA) for studying the demethylation process of specific molecules by aerobic marine bacteria. This application demonstrates its value in organic synthesis and understanding specific biochemical pathways.

Role in Studying Metabolic Processes:

  • Methyl 3-(methylthio)propionate has also served as a tool to research methionine catabolism in Lactococci. Through 13C Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) techniques, scientists were able to gain insights into the breakdown of methionine, an essential amino acid, using Methyl 3-(methylthio)propionate as a starting material. This research contributes to the understanding of bacterial metabolism and potential applications in food science and biotechnology.

Methyl 3-(methylthio)propanoate, also known as methyl beta-methylmercaptopropionate, is a sulfur-containing organic compound classified as a carboxylic acid ester. Its chemical formula is C5H10O2SC_5H_{10}O_2S, and it has a molecular weight of approximately 134.19 g/mol. This compound features a methylthio group attached to the propanoate backbone, which contributes to its unique properties and applications. Methyl 3-(methylthio)propanoate is identified by its CAS number 13532-18-8 and has been documented in various databases including PubChem and the NIST Chemistry WebBook .

Typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis of this compound can yield 3-(methylthio)propanoic acid and methanol:

Methyl 3 methylthio propanoate+H2O3 Methylthio propanoic acid+Methanol\text{Methyl 3 methylthio propanoate}+\text{H}_2\text{O}\rightarrow \text{3 Methylthio propanoic acid}+\text{Methanol}

Transesterification reactions can occur with alcohols to form different esters, while oxidation reactions may convert the methylthio group into sulfoxides or sulfones under appropriate conditions .

Methyl 3-(methylthio)propanoate is recognized for its biological significance as a metabolite in various organisms, particularly in yeast such as Saccharomyces cerevisiae. It has been implicated in metabolic pathways involving sulfur compounds, which are essential for various biochemical processes. The compound exhibits flavoring properties and is found in fruits like pineapple and muskmelon, contributing to their aroma profiles .

Several synthesis methods have been reported for producing methyl 3-(methylthio)propanoate:

  • Esterification: This method involves the reaction of 3-(methylthio)propanoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This process can be employed using methyl thioacetate and propionic acid.
  • Microbial Synthesis: Certain strains of bacteria and yeast can produce this compound through metabolic pathways involving sulfur-containing substrates .

Methyl 3-(methylthio)propanoate finds various applications across multiple fields:

  • Flavoring Agent: It is used in the food industry for its pleasant aroma and flavor profile.
  • Fragrance Industry: The compound is utilized in perfumes due to its unique scent characteristics.
  • Biochemical Research: It serves as a model compound for studying sulfur metabolism in microorganisms .

Research indicates that methyl 3-(methylthio)propanoate interacts with various biological systems. For instance, studies have demonstrated its role in metabolic pathways involving sulfur compounds in yeast. Additionally, it has been shown to influence flavor development in food products through microbial fermentation processes . Further interaction studies could elucidate its potential effects on human health and metabolism.

Methyl 3-(methylthio)propanoate shares structural similarities with several other compounds, particularly those containing methylthio groups or related functional groups. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Methyl 3-mercaptopropionateC4H8O2SContains a mercapto group instead of a methylthio group
Propionic acidC3H6O2A simpler carboxylic acid without sulfur
Methyl thioacetateC4H8O2SContains an acetyl group instead of propionic
Dimethyl sulfideC2H6SA simple sulfur compound with distinct properties

Methyl 3-(methylthio)propanoate's unique combination of a methyl ester structure with a methylthio substituent sets it apart from these similar compounds, particularly regarding its applications in flavoring and fragrance.

Physical Description

colourless to pale yellow liquid with onion-like odou

XLogP3

0.7

Density

1.069-1.078

UNII

28913SS9T9

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 149 of 150 companies with hazard statement code(s):;
H302 (97.32%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13532-18-8

Wikipedia

Methyl 3-methylthiopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-(methylthio)-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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